Chemical structure and physical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
Chemical structure and physical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
Title : Comprehensive Technical Guide: Chemical Structure, Physical Properties, and Synthesis of 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine
Introduction As a Senior Application Scientist, I frequently encounter heterobicyclic scaffolds that serve as the backbone for next-generation therapeutics. Among these, the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) core is a privileged pharmacophore (1)[1]. This whitepaper provides an in-depth technical analysis of a highly functionalized derivative: 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine (CAS: 1190319-35-7)[2]. By dissecting its electronic topology, physicochemical properties, and synthetic causality, this guide equips drug development professionals with the actionable intelligence required to leverage this building block in medicinal chemistry.
Structural Architecture and Electronic Topology
The strategic functionalization of the 4-azaindole scaffold requires a deep understanding of its heterobicyclic electronic distribution.
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Nomenclature and Numbering : Following IUPAC conventions for fused heterocycles, the pyrrole nitrogen is designated as N-1. The numbering proceeds sequentially through the pyrrole ring (C-2, C-3), the bridgehead (C-3a), the pyridine nitrogen (N-4), and the remaining pyridine carbons (C-5, C-6, C-7), terminating at the second bridgehead (C-7a) (3)[3].
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The Push-Pull Electronic System : The molecule features a stark electronic dichotomy. The pyrrole ring is π-excessive (electron-rich), making the C-3 position highly susceptible to electrophilic attack. Conversely, the pyridine ring is π-deficient (electron-poor). The C-7 position is located para to the N-4 pyridine nitrogen, which creates a strong electron-withdrawing vector that highly activates C-7 for nucleophilic aromatic substitution (SNAr).
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Substituent Effects : The addition of a nitro group (-NO2) at C-3 introduces a powerful electron-withdrawing inductive and resonance effect. The amino group (-NH2) at C-7 acts as an electron-donating group. Together, they establish a conjugated push-pull dipole across the bicyclic system, which significantly alters the molecule's pKa, solubility, and hydrogen-bonding capacity.
Diagram 1: Electronic topology and push-pull dynamics of the functionalized 4-azaindole core.
Physicochemical Properties
Understanding the physical properties of 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine is critical for downstream formulation and assay development. The presence of multiple hydrogen bond donors and acceptors makes it an excellent candidate for kinase hinge-binding.
| Property | Value / Description |
| Chemical Name | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine |
| Synonyms | 7-Amino-3-nitro-4-azaindole |
| CAS Number | 1190319-35-7 (2)[2] |
| Molecular Formula | C7H6N4O2[2] |
| Molecular Weight | 178.15 g/mol [2] |
| Hydrogen Bond Donors | 2 (N-1 Pyrrole NH, C-7 Primary Amine NH2) |
| Hydrogen Bond Acceptors | 4 (N-4 Pyridine N, Nitro O2, Amine N) |
| Physical State | Solid (Typical for nitro-azaindole derivatives)[1][4] |
Synthesis Strategy and Mechanistic Causality
To synthesize this compound efficiently, we must exploit the innate electronic properties of the 4-azaindole core. The most logical retrosynthetic approach begins with a commercially available halogenated precursor, such as 7-chloro-1H-pyrrolo[3,2-b]pyridine.
Diagram 2: Self-validating synthetic workflow for 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine.
Experimental Protocols: Self-Validating Systems
In my laboratory, a protocol is only as good as its validation checkpoints. The following methodologies are designed with built-in analytical verification to ensure high-fidelity synthesis.
Protocol A: Regioselective Electrophilic Nitration
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Objective : Introduce the nitro group exclusively at the C-3 position.
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Causality : Concentrated sulfuric acid (H₂SO₄) acts as both the solvent and the catalyst, protonating the nitric acid (HNO₃) to generate the highly electrophilic nitronium ion (NO₂⁺). The reaction must be strictly maintained at 0°C. If the temperature rises, the electron-rich pyrrole ring is susceptible to oxidative cleavage and polymerization.
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Step-by-Step Methodology :
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Dissolve 7-chloro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in concentrated H₂SO₄ (10 volumes) and cool to 0°C in an ice-water bath.
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Add fuming HNO₃ (1.1 eq) dropwise over 30 minutes, maintaining the internal temperature below 5°C.
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Stir the mixture at 0°C for 2 hours.
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Carefully quench the reaction by pouring it over crushed ice. Neutralize with saturated aqueous Na₂CO₃ until pH 7 is reached.
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Filter the resulting precipitate, wash with cold water, and dry under vacuum.
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Validation Checkpoint : Perform LC-MS to confirm the mass shift corresponding to the addition of the nitro group. Crucially, use ¹H-NMR to verify regioselectivity: the disappearance of the characteristic C-3 proton singlet (typically observed around 7.5 ppm in the starting material) confirms substitution at the correct position.
Protocol B: Nucleophilic Aromatic Substitution (SNAr) at C-7
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Objective : Displace the C-7 chlorine with a primary amine group.
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Causality : The C-7 position is sterically hindered but electronically highly activated due to its para relationship with the N-4 pyridine nitrogen. To overcome the activation energy barrier for SNAr, high thermal energy is required. A sealed pressure vessel is mandatory because ammonia is a gas at these temperatures; the sealed environment maintains the high local concentration and pressure necessary to drive the reaction to completion.
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Step-by-Step Methodology :
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Suspend the intermediate 7-chloro-3-nitro-1H-pyrrolo[3,2-b]pyridine (1.0 eq) in a 2M solution of ammonia in ethanol (20 volumes).
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Transfer the mixture to a heavy-walled pressure tube and seal tightly with a Teflon screw cap.
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Heat the vessel in an oil bath at 120°C for 12–16 hours behind a blast shield.
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Cool the vessel to room temperature before carefully opening to release residual pressure.
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Concentrate the solvent in vacuo and purify the crude residue via flash column chromatography (DCM/MeOH gradient).
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Validation Checkpoint : Run HPLC to assess final purity (>95% required for biological assays). Utilize ¹³C-NMR to verify the substitution: the C-7 carbon signal will shift upfield due to the shielding effect of the newly attached, electron-donating amino group compared to the deshielding chlorine atom.
Applications in Drug Discovery
The 3-nitro-1H-pyrrolo[3,2-b]pyridin-7-amine scaffold is a highly versatile intermediate in medicinal chemistry:
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Kinase Inhibition : The 4-azaindole core is a classic bioisostere for indoles and purines, frequently utilized to target the ATP-binding hinge region of kinases. The N-1 (donor) and N-4 (acceptor) atoms form critical bidentate hydrogen bonds with the kinase backbone (4)[4]. The C-7 amino group can be further derivatized (e.g., via Buchwald-Hartwig cross-coupling or acylation) to probe the solvent-exposed channel or the DFG-out pocket.
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Antibacterial Agents : Research has demonstrated that functionalized azaindoles are potent bacterial gyrase B inhibitors[4]. The 3-nitro group in this compound can be easily reduced (e.g., using iron powder and ammonium chloride) to a 3-amino group, which is subsequently converted into a urea linkage to build advanced antimicrobial therapeutics[4].
References
- Bidepharm. "CAS:1190319-35-7 | 3-Nitro-1H-pyrrolo[3,2-b]pyridin-7-amine". Bidepharm Catalog.[https://vertexaisearch.cloud.google.
- TCI Chemicals. "1H-Pyrrolo[3,2-b]pyridine | 272-49-1". Tokyo Chemical Industry Co., Ltd.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH1IZM6LXQwyeq10T7M-eb3iRsfPmiJxp-_RGtXz3mjRzv37op1JfPcb5LDlPKJb3pqwxLvj68Ub4aApFeYuoSvYU_iVfCApnXfCytZbuy8ByVMXZYCIPMX-7WuEufQN_jG7yujww==]
- ACS Publications. "Discovery of Azaindole Ureas as a Novel Class of Bacterial Gyrase B Inhibitors". Journal of Medicinal Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEC8lre7lxfYVCWE17uj8s1k3MvEnZZdH-JdNDzBDetL6YKBVSdzMlCaBggeV1eQ5oRNHSqZ57nt-5IZvWEdo5RPs6p12rUmjwx06EgEzS3BFWeFW5lmmnFc-o2nWzQEBO7yrFtcUr52cKEGEQDILTl]
- Graz University of Technology. "Synthesis of substituted 1H-pyrrolo[3,2-c]pyridines and 1H-pyrrolo[2,3-b]pyridines". Master Thesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGz4supKQrSkKZVB67QqjwCQ03oUOqzJI8_gFWFGnxERB3Ku1Or-8ykjzYbG-JMwk2yB0ipAOD69KDATIMb49bJphJJJPS9ffC6VU3jLVBe5bslNm2zFlPC-o1DTN3dqHljHW8nddLFXE8bGQ7H_Fzu50BhJIb9dqm1NrMJGECUfic=]
